

# Application Note: Quantification of Carbamazepine in Wastewater using Isotope Dilution Mass Spectrometry

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## Compound of Interest

Compound Name: Carbamazepine-d2

Cat. No.: B563432

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## Abstract

This application note provides a detailed protocol for the quantitative analysis of carbamazepine (CBZ), a widely used anti-epileptic drug, in wastewater samples. Due to its persistence in conventional wastewater treatment processes, carbamazepine is frequently detected in environmental water bodies.[1][2][3][4][5] This method employs a robust and sensitive analytical approach utilizing solid-phase extraction (SPE) for sample pre-concentration and clean-up, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection and quantification. To ensure high accuracy and precision by correcting for matrix effects and variations in sample processing, a stable isotope-labeled internal standard, **carbamazepine-d2**, is utilized.[6] This methodology is intended for researchers, environmental scientists, and professionals in drug development and environmental monitoring.

## Introduction

Carbamazepine is a pharmaceutical compound that is frequently found in municipal sewage due to its widespread use and incomplete metabolism in the human body.[2][7] Conventional wastewater treatment plants often exhibit limited removal efficiency for carbamazepine, leading to its discharge into receiving waters.[1][4][8] The monitoring of carbamazepine concentrations in wastewater is crucial for assessing the environmental impact of pharmaceutical residues and evaluating the effectiveness of wastewater treatment technologies.

This protocol describes a highly selective and sensitive method for the quantification of carbamazepine in various wastewater matrices, including influent and effluent. The use of solid-phase extraction allows for the concentration of the analyte and removal of interfering substances from the complex wastewater matrix. Subsequent analysis by LC-MS/MS provides excellent sensitivity and specificity. The incorporation of **carbamazepine-d2** as an internal standard is a key feature of this method, as it closely mimics the chemical behavior of the target analyte, thereby compensating for losses during sample preparation and variations in instrument response due to matrix effects.[6]

## Experimental Workflow

The overall experimental workflow for the quantification of carbamazepine in wastewater is depicted below.



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Figure 1: General workflow for the analysis of carbamazepine in wastewater.

## Materials and Reagents

- Carbamazepine (analytical standard, >98% purity)
- **Carbamazepine-d2** (internal standard, >98% purity)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)

- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Ultrapure water
- Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 150 mg/6 cc)
- Glass fiber filters (1.0  $\mu\text{m}$  pore size)

## Experimental Protocols

### Standard Solution Preparation

- Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve carbamazepine and **carbamazepine-d2** in methanol to prepare individual primary stock solutions.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions with a methanol/water mixture (50:50, v/v).
- Internal Standard Spiking Solution: Prepare a spiking solution of **carbamazepine-d2** at a suitable concentration (e.g., 1  $\mu\text{g/mL}$ ) in methanol.

### Sample Collection and Preparation

- Collect 24-hour composite wastewater samples (influent and effluent) in amber glass bottles.
- Store samples at 4°C and process within 48 hours.
- Spike a known volume of the sample (e.g., 500 mL) with the **carbamazepine-d2** internal standard spiking solution to achieve a final concentration of 100 ng/L.
- Filter the sample through a 1.0  $\mu\text{m}$  glass fiber filter to remove suspended solids.

### Solid-Phase Extraction (SPE)

- Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

- **Sample Loading:** Load the pre-filtered and spiked wastewater sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
- **Cartridge Washing:** Wash the cartridge with 5 mL of ultrapure water to remove hydrophilic interferences.
- **Cartridge Drying:** Dry the cartridge under vacuum for 10-15 minutes.
- **Elution:** Elute the retained analytes with 6 mL of methanol into a clean collection tube.
- **Solvent Evaporation:** Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- **Reconstitution:** Reconstitute the dried residue in 1 mL of the initial mobile phase composition (e.g., 80% water with 0.1% formic acid and 20% acetonitrile with 0.1% formic acid).

## LC-MS/MS Analysis

The reconstituted sample is then analyzed using a liquid chromatography system coupled to a tandem mass spectrometer.



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Figure 2: Schematic of the LC-MS/MS system.

Table 1: LC-MS/MS Instrumental Parameters

Parameter	Value
Liquid Chromatography	
Column	C18 column (e.g., XBridge C18)
Mobile Phase A	Water + 0.1% Formic Acid
Mobile Phase B	Acetonitrile + 0.1% Formic Acid
Gradient	Start with 80% A, hold for 2 min, decrease to 20% A at 8 min, hold for 2 min, return to 80% A at 11 min, hold for 4 min.[9]
Flow Rate	0.2 mL/min[9][10]
Injection Volume	10-20 µL[9][10]
Column Temperature	40°C
Mass Spectrometry	
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV[10]
Source Temperature	100°C[10]
Desolvation Temperature	350°C[10]
Collision Gas	Argon
Detection Mode	Multiple Reaction Monitoring (MRM)

Table 2: MRM Transitions for Carbamazepine and **Carbamazepine-d2**

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)
Carbamazepine	237.1	194.1	100
Carbamazepine-d2	239.1	196.1	100

## Data Analysis and Quantification

Quantification is performed using the internal standard method. A calibration curve is constructed by plotting the ratio of the peak area of the carbamazepine standard to the peak area of the **carbamazepine-d2** internal standard against the concentration of the carbamazepine standard. The concentration of carbamazepine in the wastewater samples is then determined from this calibration curve.

## Method Performance

The performance of this method is summarized in the following tables, with data synthesized from relevant studies.

Table 3: Method Validation Parameters

Parameter	Result
Linearity ( $r^2$ )	> 0.99[6][11]
Limit of Detection (LOD)	0.02 - 25 µg/L[6][12]
Limit of Quantification (LOQ)	0.07 - 60 ng/L[6][13][14]

Table 4: Recovery of Carbamazepine in Different Wastewater Matrices

Matrix	Recovery (%)	Reference
STP Influent	83.6 - 102.2	[10][11][15]
STP Effluent	90.6 - 103.5	[10][11][15]
Surface Water	95.7 - 102.9	[10][11][15]

Table 5: Reported Concentrations of Carbamazepine in Wastewater

Sample Type	Concentration Range	Reference
Wastewater Influent	790 - 890 ng/L	[2]
Wastewater Effluent	up to 1.5 µg/L	[3]
Receiving Surface Water	up to 0.4 µg/L	[3]

## Conclusion

The described analytical method, based on solid-phase extraction followed by LC-MS/MS with isotope dilution, provides a reliable, sensitive, and accurate means for the quantification of carbamazepine in wastewater samples. The use of **carbamazepine-d2** as an internal standard is critical for mitigating matrix effects inherent in complex samples like wastewater, ensuring high-quality data. This application note serves as a comprehensive guide for laboratories involved in environmental monitoring and pharmaceutical fate studies.

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